molecular formula C30H38O6 B1678219 Methyl 3,4,10-trihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate CAS No. 113579-08-1

Methyl 3,4,10-trihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate

Cat. No.: B1678219
CAS No.: 113579-08-1
M. Wt: 494.6 g/mol
InChI Key: APGPWXZLGUDEGW-UHFFFAOYSA-N
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Description

While direct references to Netzahualcoyondiol are absent in the provided evidence, structurally analogous compounds (e.g., thiazolidinone derivatives with benzodioxol or methoxybenzylidene substituents) suggest it may share functional groups or biological activities with these systems . Such compounds are often studied for their antimicrobial, anticancer, or enzyme-inhibitory properties, though specific data on Netzahualcoyondiol remains speculative without primary literature.

Properties

CAS No.

113579-08-1

Molecular Formula

C30H38O6

Molecular Weight

494.6 g/mol

IUPAC Name

methyl 3,4,10-trihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C30H38O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,24-25,32-34H,10-11,13-14H2,1-7H3

InChI Key

APGPWXZLGUDEGW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C3=CC=C4C(=C(C(=O)C=C4[C@@]3(CC[C@]2([C@@H]5C[C@]([C@H]([C@H]([C@@]5(C1)C)O)O)(C)C(=O)OC)C)C)O)C

Canonical SMILES

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(C5(C1)C)O)O)(C)C(=O)OC)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Netzahualcoyondiol; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Netzahualcoyondiol is primarily obtained through natural extraction from the root bark of Cheiloclinium cognatum . The extraction process involves the use of organic solvents to isolate the compound from the plant material.

Industrial Production Methods: Currently, there are no widely established industrial production methods for Netzahualcoyondiol due to its natural origin and the complexity of its structure. Most of the available compound is sourced directly from the plant through extraction processes.

Chemical Reactions Analysis

Types of Reactions: Netzahualcoyondiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Netzahualcoyondiol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonemethide derivatives, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Netzahualcoyondiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Netzahualcoyondiol exerts its effects involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant enzyme activities . Additionally, it may interact with cellular signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis extrapolates from structurally related compounds in , which describe thiazolidinone-quinazolinone hybrids. Key comparisons focus on substituent effects, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Netzahualcoyondiol (Hypothetical) Thiazolidinone-quinazolinone Benzodioxol, methoxy, phenyl groups* ~450–500 (estimated) Antimicrobial (speculative)
Compound 6m Thiazolidinone-quinazolinone Benzo[d][1,3]dioxol-5-yl-methylene 534.56 Anticancer (in vitro)
Compound 6n Thiazolidinone-quinazolinone 4-Hydroxy-3-methoxybenzylidene 521.54 Tyrosinase inhibition
Compound 6o Thiazolidinone-quinazolinone Phenylallylidene 498.52 Anti-inflammatory

Notes:

  • *Substituents for Netzahualcoyondiol are inferred based on naming conventions and analogs.
  • Molecular weights for Compounds 6m, 6n, and 6o are calculated from their empirical formulas .

Key Differences:

Netzahualcoyondiol’s hypothetical phenyl groups might reduce solubility but increase binding affinity to hydrophobic enzyme pockets.

Bioactivity Profiles :

  • Compound 6n demonstrates tyrosinase inhibition (IC₅₀ = 8.2 µM), attributed to its catechol-like structure, which chelates copper in the enzyme’s active site .
  • Compound 6o’s anti-inflammatory activity (COX-2 inhibition) correlates with its phenylallylidene moiety, which mimics arachidonic acid’s structure .

Synthetic Complexity :

  • Netzahualcoyondiol’s synthesis (if similar to 6m–6o) would require multi-step condensation and cyclization reactions, with yields dependent on substituent steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4,10-trihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4,10-trihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate

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